1-Methyl-d3 Isonicotinamide Chloride
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Overview
Description
1-Methyl isonicotinamide-d3 (chloride) is a deuterated analog of 1-Methyl isonicotinamide chloride. This compound is often used in scientific research as a reference material due to its stable isotopic labeling. The deuterium atoms replace the hydrogen atoms in the methyl group, which can be useful in various analytical techniques, including mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl isonicotinamide-d3 (chloride) typically involves the deuteration of 1-Methyl isonicotinamide. The process can be summarized as follows:
Deuteration of 1-Methyl isonicotinamide: This step involves the replacement of hydrogen atoms in the methyl group with deuterium atoms. This can be achieved using deuterated reagents such as deuterated methyl iodide (CD3I) in the presence of a base like potassium carbonate (K2CO3).
Formation of the Chloride Salt: The deuterated 1-Methyl isonicotinamide is then reacted with hydrochloric acid (HCl) to form the chloride salt.
Industrial Production Methods
Industrial production methods for 1-Methyl isonicotinamide-d3 (chloride) are similar to laboratory synthesis but are scaled up to meet demand. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl isonicotinamide-d3 (chloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl isonicotinamide-d3 (chloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference material in mass spectrometry for the analysis of complex mixtures.
Biology: Employed in studies involving metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl isonicotinamide-d3 (chloride) involves its interaction with various molecular targets and pathways. The deuterated compound can be used to trace metabolic pathways and study enzyme kinetics due to its stable isotopic labeling. It can also interact with specific receptors and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-Methyl isonicotinamide chloride: The non-deuterated analog of 1-Methyl isonicotinamide-d3 (chloride).
Isonicotinamide: An isomeric analogue of nicotinamide and a metabolite of isonicotinic thioamide.
Uniqueness
1-Methyl isonicotinamide-d3 (chloride) is unique due to its stable isotopic labeling, which makes it particularly useful in analytical techniques such as mass spectrometry. The presence of deuterium atoms provides distinct advantages in tracing metabolic pathways and studying enzyme kinetics compared to its non-deuterated analogs.
Properties
Molecular Formula |
C7H9ClN2O |
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Molecular Weight |
175.63 g/mol |
IUPAC Name |
1-(trideuteriomethyl)pyridin-1-ium-4-carboxamide;chloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-4-2-6(3-5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i1D3; |
InChI Key |
NCSYUVDQJSKXQH-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1=CC=C(C=C1)C(=O)N.[Cl-] |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=O)N.[Cl-] |
Origin of Product |
United States |
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